![molecular formula C22H21N3OS B2680284 2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-20-7](/img/structure/B2680284.png)
2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolo[3,2-d]pyrimidine . Pyrrolopyrimidines are a class of compounds that have been studied for their potential therapeutic activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar pyrrolo[3,2-d]pyrimidine derivatives have been synthesized through various methods. For instance, one method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits potential anticancer activity due to its structural resemblance to purines and its presence in some important antibiotics. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further investigations are needed to optimize its efficacy and safety for clinical use .
Anti-Inflammatory Effects
The 7-deazaadenine derivatives, including our compound of interest, have shown anti-inflammatory properties. These molecules could be valuable in managing inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Their mode of action involves modulation of cytokines and immune responses .
Antimicrobial Activity
Certain 7-deazaadenines exhibit antibacterial and antifungal effects. Our compound may be useful against bacterial pathogens, including both Gram-positive and Gram-negative strains. Additionally, it could serve as a potential antifungal agent. Researchers are investigating its specific targets and mechanisms of action .
Adenosine Receptor Modulation
Some 4-substituted aminopyrrolo[3,2-d]pyrimidine derivatives act as selective A1-adenosine receptor antagonists. These compounds have implications in neuroprotection, cardiovascular health, and pain management. Our compound might contribute to this field by fine-tuning adenosine receptor signaling .
Antifibrotic Properties
Although not directly studied for our compound, related pyrimidines have demonstrated anti-fibrotic activity. Researchers have identified novel pyrimidine derivatives with better anti-fibrotic effects than existing drugs. These findings open avenues for investigating our compound’s potential in fibrosis-related disorders .
Antibacterial and Antifungal Agents
In a screening of diverse chemical structures, a related 2-thioxodihydropyrido[2,3-d]pyrimidine exhibited broad-spectrum antibacterial activity. While our compound’s exact activity remains to be explored, it could contribute to combating bacterial infections .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-9-5-4-6-10-16)13-23-20(19)21(26)25(22)17-11-7-8-15(3)12-17/h4-14,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILEAPLSJLUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

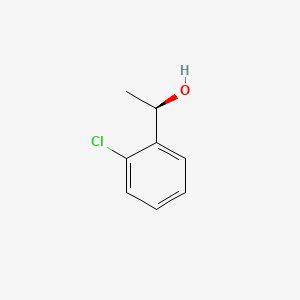
![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)
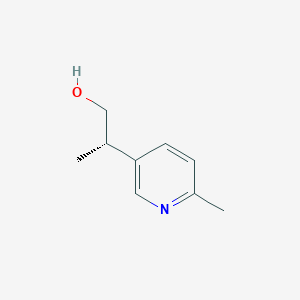
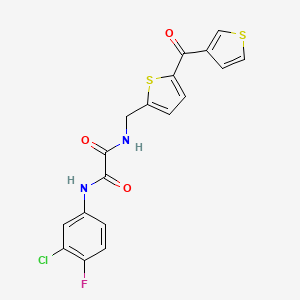
![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)
![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)
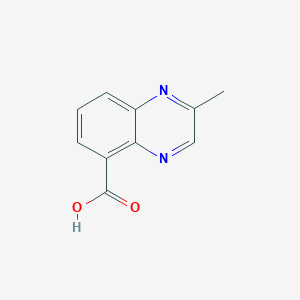
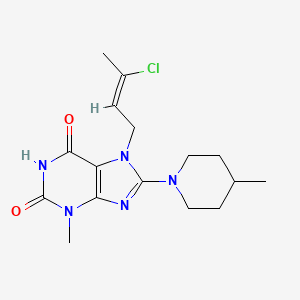

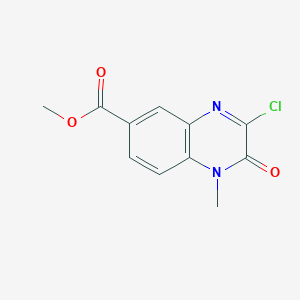


![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)